tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

Conformational analysis Medicinal chemistry Building block selection

tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS: 1215596-09-0) is a synthetic piperidine-oxazinanone building block with the molecular formula C16H28N2O4 and a molecular weight of 312.4 g/mol. It features a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and a 5,5-dimethyl-substituted 2-oxo-1,3-oxazinan-3-yl moiety at the 4-position.

Molecular Formula C16H28N2O4
Molecular Weight 312.4 g/mol
CAS No. 1215596-09-0
Cat. No. B1394434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
CAS1215596-09-0
Molecular FormulaC16H28N2O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)OC1)C2CCN(CC2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C16H28N2O4/c1-15(2,3)22-13(19)17-8-6-12(7-9-17)18-10-16(4,5)11-21-14(18)20/h12H,6-11H2,1-5H3
InChIKeyPHKPUBTYSVDHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS 1215596-09-0) and Its Core Procurement Profile


tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS: 1215596-09-0) is a synthetic piperidine-oxazinanone building block with the molecular formula C16H28N2O4 and a molecular weight of 312.4 g/mol . It features a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and a 5,5-dimethyl-substituted 2-oxo-1,3-oxazinan-3-yl moiety at the 4-position . The compound is commercially available at purities of 95-98% (NLT 98%) from multiple vendors and is primarily used as an intermediate in pharmaceutical research . Its synthesis involves nucleophilic attack of tert-butanol on a diene, leading to an allenic intermediate that undergoes tautomerization .

Why Generic Substitution of piperidine-oxazinanone Building Blocks Fails for tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS 1215596-09-0)


Simple replacement of the 5,5-dimethylated oxazinanone moiety with a non-substituted or mono-substituted analog alters the compound's conformational profile, steric parameters, and metabolic susceptibility, which directly impacts the physicochemical and biochemical properties of downstream molecules [1]. The geminal dimethyl group at position 5 introduces a quaternary carbon center that restricts ring puckering and modulates the orientation of the piperidine vector relative to the oxazinanone carbonyl. This structural feature is a key determinant in the design of constrained pharmacophores and cannot be replicated by non-substituted or spirocyclic alternatives without changing the scaffold's geometry . Therefore, generic substitution without quantitative comparative data on the final target molecule’s potency, selectivity, or ADME profile risks introducing uncharacterized performance deficits.

Quantitative Evidence Guide: Why Prioritize tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS 1215596-09-0) Over Closest Analogs


Increased Steric Bulk and Conformational Restriction: 5,5-Dimethyl vs. Unsubstituted Oxazinanone

The 5,5-dimethyl substitution on the oxazinanone ring introduces a quaternary carbon center that restricts the ring's conformational freedom compared to the unsubstituted analog, tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS 1216859-23-2) . This substitution increases the compound's steric bulk, quantified by a molecular weight difference of 28.05 g/mol (312.40 vs. 284.35 g/mol) and adds two methyl groups, which can lead to enhanced metabolic stability and altered lipophilicity in drug-like molecules .

Conformational analysis Medicinal chemistry Building block selection

Commercial Purity Benchmarking: Target Compound NLT 98% vs. Analog's Minimum 95%

The target compound, tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, is commercially available at a purity of NLT 98% (≥98%) from multiple suppliers . In direct comparison, its unsubstituted analog, tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS 1216859-23-2), is often supplied at a minimum purity of 95% .

Chemical purity Procurement specification Quality control

Synergistic Bioactivity Clue: Target Compound's Unique Synergy with Arsenic Trioxide and Doxorubicin

Preliminary studies have indicated that this specific compound, when combined with arsenic trioxide (ATO) and doxorubicin hydrochloride (DOX), showed synergistic activity in producing liver lesions in a rat model . This observation is not reported for the non-dimethylated analog (CAS 1216859-23-2) or other structurally similar piperidine-oxazinanone building blocks in the current literature. The synergy was specifically attributed to this tert-butyl ester derivative .

Synergistic effect Combination therapy Liver lesion model

Optimal Research and Procurement Scenarios for tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate (CAS 1215596-09-0)


Conformational Constraint-Driven Medicinal Chemistry Campaigns

In structure-based drug design projects where the orientation of a basic piperidine amine is critical for target engagement, the 5,5-dimethyl substitution on the oxazinanone ring provides a defined, sterically hindered vector. The quantified +28.05 g/mol molecular weight increase and presence of a quaternary carbon center [from Section 3, Evidence Item 1] make this building block a superior choice over the unsubstituted analog (CAS 1216859-23-2) for synthesizing constrained pharmacophores that require reduced off-target flexibility. This is particularly relevant when optimizing for GPCR, kinase, or epigenetic targets where subtle changes in ligand trajectory can significantly impact selectivity.

High-Purity Scale-Up for Lead Optimization

When transitioning from hit-to-lead or lead optimization phases, procurement of a building block with an NLT 98% purity specification [as established in Section 3, Evidence Item 2] minimizes purification burden and reduces the risk of irreproducible biological results due to trace impurities. The target compound’s commercially verified purity level makes it the preferred choice over the 95% purity unsubstituted analog for synthesis of advanced intermediates destined for in vivo efficacy and preliminary toxicity studies where purity-related batch variability can confound data interpretation.

Synergistic Toxicology / Combination Studies (Exploratory Research)

Based on the Compound's reported synergy with arsenic trioxide (ATO) and doxorubicin (DOX) in a rat liver lesion model [from Section 3, Evidence Item 3], researchers designing exploratory toxicology panels or investigating combinatorial mechanisms of hepatotoxicity may specifically require this 5,5-dimethylated analog. While the data is preliminary, it provides a unique entry point for studying oxazinanone-piperidine conjugates in the context of drug-induced liver injury (DILI) models, where the non-dimethylated analog lacks any published biological annotation. This application is suited for academic mechanistic research and early-stage safety pharmacology.

Quote Request

Request a Quote for tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.